1,2-Difluoro-4-isopropoxybenzene
Overview
Description
1,2-Difluoro-4-isopropoxybenzene: is an organic compound with the molecular formula C9H10F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and an isopropoxy group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-isopropoxybenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For this compound, the starting materials could be 1,2-difluorobenzene and an isopropoxyboronic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-4-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the isopropoxy group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the isopropoxy group can yield compounds like 1,2-difluoro-4-isopropylbenzene.
Scientific Research Applications
1,2-Difluoro-4-isopropoxybenzene has several applications in scientific research:
Pharmaceutical Synthesis: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemical Development: It serves as a building block for the development of new agrochemicals.
Material Science: Its unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-isopropoxybenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. The presence of fluorine atoms and the isopropoxy group can influence the reactivity and selectivity of the compound in different reactions. For example, the electron-withdrawing effect of fluorine can stabilize certain intermediates, while the isopropoxy group can provide steric hindrance .
Comparison with Similar Compounds
1,2-Difluorobenzene: Lacks the isopropoxy group and has different reactivity and applications.
1,4-Difluoro-2-isopropoxybenzene: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness: 1,2-Difluoro-4-isopropoxybenzene is unique due to the specific positioning of the fluorine atoms and the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other difluorobenzene derivatives .
Properties
IUPAC Name |
1,2-difluoro-4-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDUJCDGQPJLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378936 | |
Record name | 1,2-Difluoro-4-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203059-84-1 | |
Record name | 1,2-Difluoro-4-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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